An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide: Properties and Structure
An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physical Properties
2-Amino-4-bromopyridin-3-ol hydrobromide is the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol. It is a heterocyclic compound containing a pyridine ring substituted with an amino group, a hydroxyl group, and a bromine atom. The hydrobromide salt form often enhances stability and simplifies handling.
Table 1: Physicochemical Properties of 2-Amino-4-bromopyridin-3-ol hydrobromide
| Property | Value | Citation |
| CAS Number | 114414-17-4 | [1][2][3] |
| Molecular Formula | C₅H₆Br₂N₂O | [1][2][3] |
| Molecular Weight | 269.92 g/mol | [1] |
| Appearance | Dark brown solid or White to off-white Solid | [1][2] |
| Melting Point | Not Available | [1][4] |
| Boiling Point | Not Available | [1][4] |
| Solubility | Not Available | [1][4] |
| Storage | Keep in dark place, Inert atmosphere, Store at 4 to 8 °C | [1] |
Table 2: Properties of the Free Base (2-Amino-4-bromopyridin-3-ol)
| Property | Value | Citation |
| CAS Number | 114335-54-5 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| Appearance | Powder | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Structure
The chemical structure of 2-Amino-4-bromopyridin-3-ol consists of a pyridine ring with substituents at positions 2, 3, and 4. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring or the amino group by hydrobromic acid.
Chemical Structure:
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2-Amino-4-bromopyridin-3-ol: The core structure is a pyridine ring. At position 2, there is an amino group (-NH₂). At position 3, there is a hydroxyl group (-OH). At position 4, there is a bromine atom (-Br).
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Hydrobromide Salt: The HBr molecule protonates a basic site on the 2-Amino-4-bromopyridin-3-ol molecule, typically the pyridine ring nitrogen, forming a pyridinium bromide salt.
Spectroscopic Data
Table 3: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol
| Technique | Ion | m/z |
| Mass Spectrometry (MS) | [M+H]⁺ | 189.3, 191.1 |
The observed isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of a single bromine atom.
Experimental Protocols
The synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide can be achieved through the bromination of 2-amino-3-hydroxypyridine.
Synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide
Materials:
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2-amino-3-hydroxypyridine
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Bromine
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Acetic acid
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Ether
Procedure:
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A suspension of 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) is prepared in acetic acid (e.g., 300 mL) in a reaction vessel equipped with a mechanical stirrer and cooled to 5-10 °C in an ice bath.
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Bromine (e.g., 11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 120-125 °C for 12 hours.
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The reaction mixture is then concentrated under reduced pressure to yield the crude product.
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The crude product is triturated with ether (e.g., 3 x 50 mL) and dried under vacuum to afford 2-Amino-4-bromopyridin-3-ol hydrobromide as a solid. The product can often be used in subsequent steps without further purification.
Visualizations
Logical Relationship of Compound Forms
Caption: Relationship between the free base and its hydrobromide salt.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for 2-Amino-4-bromopyridin-3-ol hydrobromide.
Safety Information
2-Amino-4-bromopyridin-3-ol hydrobromide is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Development
Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of amino, hydroxyl, and bromo functional groups on the pyridine ring of 2-Amino-4-bromopyridin-3-ol makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, enabling the exploration of chemical space in drug discovery programs.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-4-bromopyridin-3-ol [srdpharma.com]
- 5. 114335-54-5|2-Amino-4-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
